molecular formula C19H28N2O2 B5707151 3-Cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

3-Cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B5707151
M. Wt: 316.4 g/mol
InChI Key: IGUUGYDKZSBHLJ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization gives the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-Cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: Research focuses on its effects on neurotransmitter receptors and its potential use in treating neurological disorders.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina, it also contains a piperazine moiety.

    Aripiprazole: An antipsychotic drug with a piperazine structure.

Uniqueness

3-Cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its cyclopentyl and methoxyphenyl groups contribute to its unique interaction with biological targets, differentiating it from other piperazine derivatives.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-23-18-9-7-17(8-10-18)20-12-14-21(15-13-20)19(22)11-6-16-4-2-3-5-16/h7-10,16H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUUGYDKZSBHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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